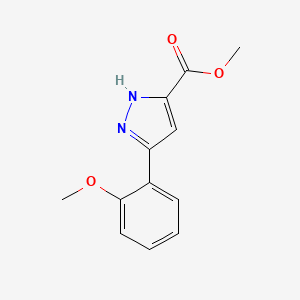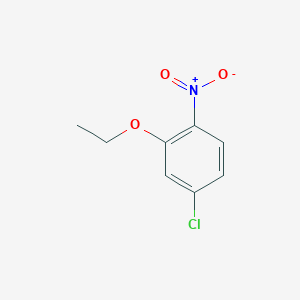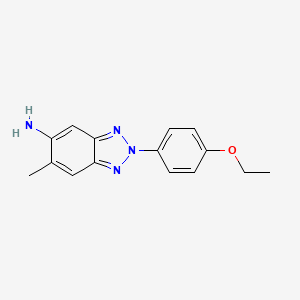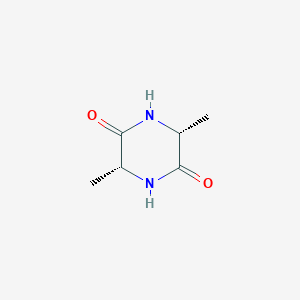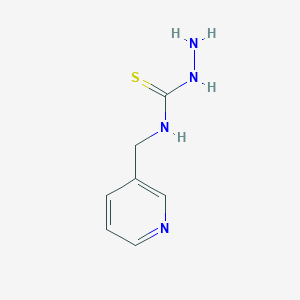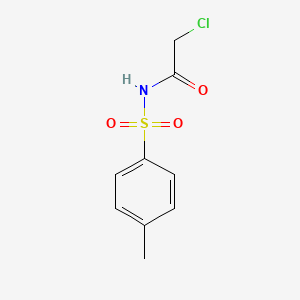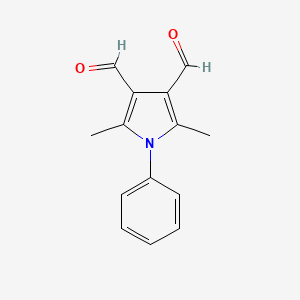![molecular formula C15H12O5 B1348658 (3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetic acid CAS No. 664366-03-4](/img/structure/B1348658.png)
(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetic acid
Overview
Description
“(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetic acid” is a chemical compound with the molecular formula C15H12O5 . Its average mass is 272.253 Da and its monoisotopic mass is 272.068481 Da .
Molecular Structure Analysis
The compound has a complex structure with multiple functional groups. It contains a furochromen group, which is a type of oxygen-containing heterocycle . The compound also contains two methyl groups and an acetic acid group .Physical And Chemical Properties Analysis
The compound has a density of 1.4±0.1 g/cm3, a boiling point of 509.7±50.0 °C at 760 mmHg, and a flash point of 262.1±30.1 °C . It has 5 hydrogen bond acceptors and 1 hydrogen bond donor . The compound has a polar surface area of 77 Å2 and a molar volume of 198.5±3.0 cm3 .Scientific Research Applications
Synthesis Techniques and Derivatives
The synthesis of related compounds, such as 2-(2-(4-Methoxyphenyl)-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-3-yl)acetic acid, has been described, focusing on multicomponent condensation techniques. This process involves starting materials like 5-hydroxy-4,7-dimethyl-2H-chromen-2-one, 4-methoxyphenylglyoxal, and Meldrum’s acid, showing the complexity and versatility of synthesis methods (Lichitsky et al., 2021).
A study on the design and synthesis of Thiazolidin-4-ones based on (7-Hydroxy-2-oxo-2H-chromen-4-yl) Acetic Acid highlights the potential of these compounds in forming derivatives, which could be significant for various applications. This process involves ethyl bromoacetate and hydrazine hydrate, leading to the formation of Schiff’s bases and thiazolidin derivatives (Čačić et al., 2009).
The utility of a similar compound, 3-Chloro-3-(4,9-dimethoxy-5-oxo-5H-furo[3,2-g]chromen-6-yl)prop-2-enal, in constructing novel heterocyclic systems was studied, indicating its reactivity and versatility in forming antimicrobial and anticancer compounds (Ibrahim et al., 2022).
Biological Properties and Potential Applications
A study on substituted furo[3,2-g]chromen derivatives, similar to the compound , showed their potential as EGFR and VEGFR-2 kinase inhibitors, indicating their relevance in cancer treatment and drug development (Amr et al., 2017).
- 3-Alkyl- and 3-Aryl-(7-oxo-7H-furo[3, 2-g]chromen-5-yl)alkanoic acids, compounds structurally related to (3,5-Dimethyl-7-Oxo-7H-Furo[3,2-G]Chromen-6-Yl)Acetic Acid. These compounds were tested for their ability to inhibit leukotriene B4 biosynthesis, a crucial factor in inflammation. Although the inhibitory activity was modest, this research opens avenues for developing anti-inflammatory treatments using similar compounds (Körner, 2003).
Chemical Reactivity and Transformations
The reactivity of 4,9-Dimethoxy-5-oxo-5H-furo[3,2-g]chromene-6-carboxaldehyde, a similar compound, was investigated with various nitrogen nucleophilic reagents. This study is significant for understanding the chemical behavior and potential applications of these compounds in synthesizing novel derivatives for pharmaceutical use (El-Gohary et al., 2017).
Research on 6-Hydroxyaurone aminomethyl derivatives, in the context of inverse electron-demand Diels–Alder reactions, demonstrates the potential of these compounds in forming complex heterocyclic systems. This study highlights the versatility and broad application potential of these compounds in organic synthesis and pharmaceutical chemistry (Popova et al., 2019).
properties
IUPAC Name |
2-(3,5-dimethyl-7-oxofuro[3,2-g]chromen-6-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O5/c1-7-6-19-12-5-13-10(3-9(7)12)8(2)11(4-14(16)17)15(18)20-13/h3,5-6H,4H2,1-2H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZTDMFIUPUXXTH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=COC2=CC3=C(C=C12)C(=C(C(=O)O3)CC(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90358986 | |
| Record name | (3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90358986 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
664366-03-4 | |
| Record name | (3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90358986 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]propanoic acid](/img/structure/B1348576.png)
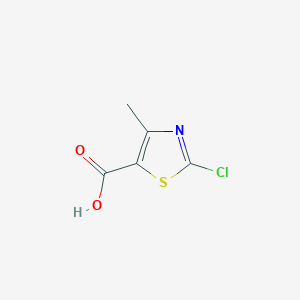

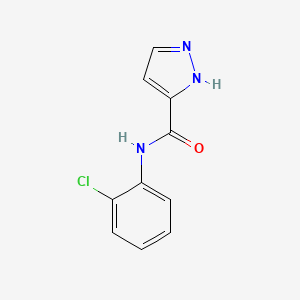
![Proline, 1-[(phenylamino)carbonyl]-](/img/structure/B1348589.png)

![Methyl 3-amino-2-benzo[b]furancarboxylate](/img/structure/B1348597.png)
